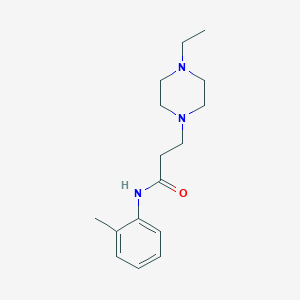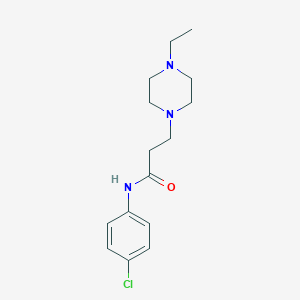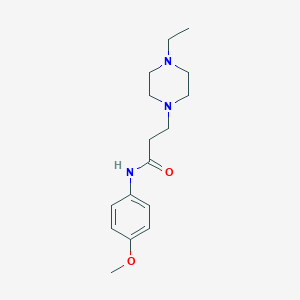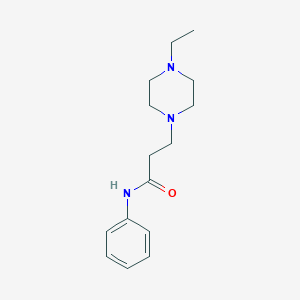![molecular formula C25H23N3O4 B248623 N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MAPKAPK2 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of MAPKAPK2, a protein kinase that plays a crucial role in various cellular processes, including inflammation, stress response, and cell proliferation.
科学的研究の応用
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to suppress tumor growth and metastasis by inhibiting the activation of cancer-promoting signaling pathways. In inflammatory disorders, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In neurodegenerative diseases, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to protect neurons from oxidative stress and apoptosis, which are the key pathological mechanisms underlying these diseases.
作用機序
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor exerts its pharmacological effects by selectively inhibiting the activity of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, a downstream effector of the p38 MAPK signaling pathway. N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide plays a crucial role in various cellular processes, including stress response, inflammation, and cell proliferation. By inhibiting the activity of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease condition and the experimental model used. In cancer, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiotherapy. In inflammatory disorders, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment and activation of immune cells, and alleviate tissue damage. In neurodegenerative diseases, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to protect neurons from oxidative stress and apoptosis, promote neurogenesis and synaptogenesis, and improve cognitive function.
実験室実験の利点と制限
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has several advantages for lab experiments, including its high potency, selectivity, and specificity for N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. However, there are also some limitations to its use, including its low solubility in water and its potential cytotoxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the reproducibility and reliability of the results.
将来の方向性
There are several future directions for the research and development of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor. Firstly, further studies are needed to elucidate the precise molecular mechanisms underlying its pharmacological effects, which will facilitate the rational design of more potent and selective inhibitors. Secondly, the therapeutic potential of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored. Thirdly, the development of novel drug delivery systems and formulations may improve the solubility and bioavailability of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor, thereby enhancing its therapeutic efficacy. Lastly, the preclinical and clinical studies of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor should be conducted to evaluate its safety and efficacy in humans, which will pave the way for its eventual clinical application.
Conclusion:
In conclusion, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor is a promising chemical compound that has shown great potential for the treatment of various diseases. Its potent inhibitory activity against N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, a key signaling molecule in various cellular processes, makes it an attractive target for drug development. Further research is needed to fully understand its pharmacological effects and to optimize its therapeutic potential.
合成法
The synthesis of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor involves the reaction of 2-methoxyaniline with 4-bromo-2-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-pyrrolidinecarboxylic acid and phenyl isocyanate. The final product is obtained through purification by column chromatography and recrystallization. The yield of the synthesis process is typically around 40-50%.
特性
製品名 |
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C25H23N3O4 |
分子量 |
429.5 g/mol |
IUPAC名 |
N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-22-14-8-7-13-21(22)27-25(31)19-11-5-6-12-20(19)26-24(30)17-15-23(29)28(16-17)18-9-3-2-4-10-18/h2-14,17H,15-16H2,1H3,(H,26,30)(H,27,31) |
InChIキー |
JJUKQTIASWHTIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)

![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)